(5E)-1-(3-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-1-(3-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3-bromobenzaldehyde with 2-chlorobenzylidene and a pyrimidine-2,4,6-trione precursor under basic or acidic conditions. Common reagents used in this synthesis include:
Base catalysts: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Acid catalysts: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of functional groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions using nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium azide (NaN3), potassium thiocyanate (KSCN)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-(3-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desired properties.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into the mechanisms of various biochemical processes.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-1-(3-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(3-bromophenyl)-5-(2-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-1-(3-chlorophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-1-(3-bromophenyl)-5-(2-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5E)-1-(3-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in the phenyl and benzylidene groups, respectively, can lead to distinct interactions with other molecules and unique properties compared to similar compounds.
Properties
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-[(2-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O3/c18-11-5-3-6-12(9-11)21-16(23)13(15(22)20-17(21)24)8-10-4-1-2-7-14(10)19/h1-9H,(H,20,22,24)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBGZIYQLGAFQH-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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